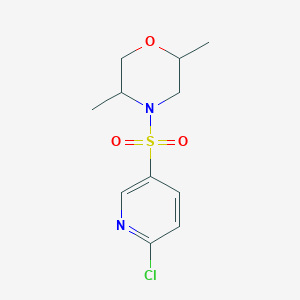
4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(6-chloropyridin-3-yl)sulfonyl]morpholine” is a chemical compound with the CAS Number: 52480-33-8. It has a molecular weight of 262.72 .
Molecular Structure Analysis
The IUPAC name for this compound is “4-[(6-chloro-3-pyridinyl)sulfonyl]morpholine” and its Inchi Code is "1S/C9H11ClN2O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2" .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 142-143 degrees Celsius .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
Research on sulfonium-based oxime compounds, which share a similar sulfonamide motif, has explored their ability to reactivate acetylcholinesterase inhibited by organophosphorus compounds. The use of dimethyl(pyridin-2-yl)sulfonium shows potential in reactivating aged acetylcholinesterase adducts, suggesting applications in the development of treatments for exposure to organophosphorus compounds (Chandar, Lo, & Ganguly, 2014).
Catalysis and Chemical Synthesis
Sulfonic acid functionalized pyridinium chloride has been synthesized and used as an efficient catalyst in the synthesis of hexahydroquinolines. This illustrates the role of sulfonamide derivatives in catalyzing multi-component condensations, pointing to potential catalytic applications of "4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine" in organic synthesis (Khazaei et al., 2013).
Antimicrobial and Bioactivity Studies
A study on N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives demonstrated their antimicrobial activity against various bacteria and fungi. This suggests that "4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine" could have potential applications in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Material Science and Polymer Research
The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties were explored, showing applications in creating materials with low dielectric constants, high thermal stability, and strong mechanical properties. This research indicates the potential for "4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine" to contribute to advancements in material science and engineering (Liu et al., 2013).
properties
IUPAC Name |
4-(6-chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-8-7-17-9(2)6-14(8)18(15,16)10-3-4-11(12)13-5-10/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIWQOFRGNHTEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)S(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

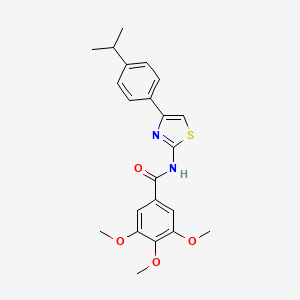
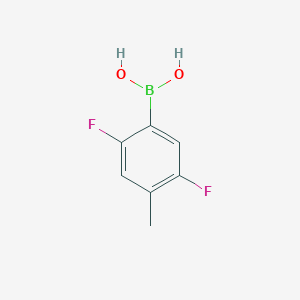
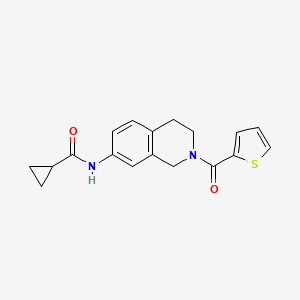
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2386504.png)
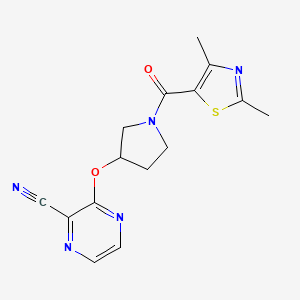
![tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B2386506.png)
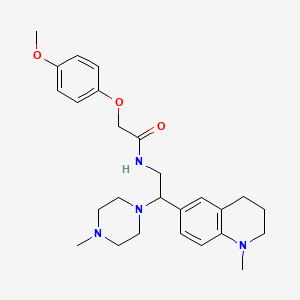
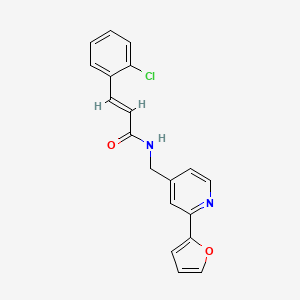
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
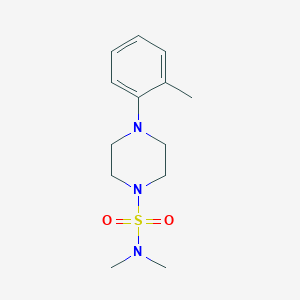

![5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2386515.png)
![4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2386517.png)
![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2386518.png)